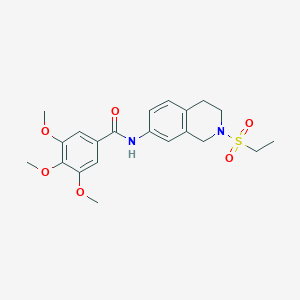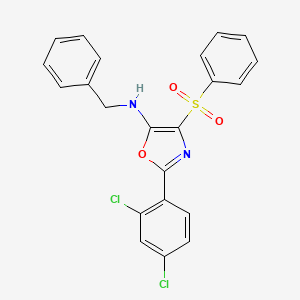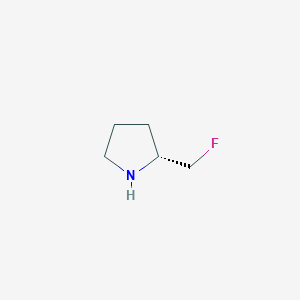
N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3,4,5-trimethoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3,4,5-trimethoxybenzamide is a complex organic compound It is characterized by its unique structure that combines a tetrahydroisoquinoline moiety with a sulfonyl group and a trimethoxybenzamide group
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps. One approach might start with the preparation of the tetrahydroisoquinoline core, which can be achieved through Pictet-Spengler reaction conditions. The subsequent introduction of the ethylsulfonyl group might involve nucleophilic substitution reactions, using suitable sulfonyl chlorides under basic conditions. The final coupling with the trimethoxybenzamide can be carried out through amide bond formation, typically employing reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-Dimethylaminopyridine) under controlled conditions.
Industrial Production Methods
On an industrial scale, the production methods would be optimized for cost and efficiency, often involving catalytic systems and continuous flow reactors to ensure high yield and purity. Green chemistry principles might be applied to reduce waste and improve sustainability.
Types of Reactions
This compound can undergo various chemical reactions including:
Oxidation: : Potentially converting the tetrahydroisoquinoline ring to its corresponding aromatic isoquinoline.
Reduction: : Reducing functional groups like the sulfonyl group to thiols or sulfides.
Substitution: : Both electrophilic and nucleophilic substitution reactions can be facilitated at different positions of the compound.
Common Reagents and Conditions
Oxidation Reagents: : PCC (Pyridinium chlorochromate), KMnO4 (Potassium permanganate)
Reduction Reagents: : LiAlH4 (Lithium aluminium hydride), NaBH4 (Sodium borohydride)
Substitution Conditions: : Using bases like NaOH or acids like HCl depending on the desired substitution.
Major Products Formed from These Reactions
The major products depend on the reaction conditions. Oxidation might yield isoquinoline derivatives, while reduction could yield sulfide-modified compounds. Substitution reactions might introduce various functional groups into the core structure.
科学研究应用
N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3,4,5-trimethoxybenzamide has numerous applications in scientific research:
Chemistry: : Utilized as a building block in the synthesis of more complex molecules.
Biology: : Its derivatives are studied for potential enzyme inhibition properties.
Medicine: : Investigated for pharmacological activities such as anti-inflammatory or anticancer properties.
作用机制
The mechanism by which this compound exerts its effects is often related to its interaction with biological macromolecules. For instance, it might inhibit specific enzymes by binding to their active sites, or it might interact with cellular receptors, modulating signaling pathways. The exact molecular targets and pathways involved would depend on the specific biological context in which it is used.
相似化合物的比较
N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3,4,5-trimethoxybenzamide can be compared with similar compounds like:
N-(2-sulfonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3,4,5-trimethoxybenzamide: : Differs only in the sulfonyl group.
2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3,4,5-trimethoxybenzamide: : Lacking the N- substituent.
N-(2-(methylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3,4,5-trimethoxybenzamide: : Variation in the sulfonyl group substitution.
This compound stands out due to the presence of an ethylsulfonyl group, which can significantly alter its chemical reactivity and biological interactions, distinguishing it from its analogs.
属性
IUPAC Name |
N-(2-ethylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)-3,4,5-trimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O6S/c1-5-30(25,26)23-9-8-14-6-7-17(10-16(14)13-23)22-21(24)15-11-18(27-2)20(29-4)19(12-15)28-3/h6-7,10-12H,5,8-9,13H2,1-4H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOUMBBDACRKZLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Methoxy-7-methyl-2-(4-methylpiperazin-1-yl)benzo[d]thiazole hydrochloride](/img/structure/B2692154.png)
![2-[6-chloro-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2692155.png)
![2-(2-butoxyphenyl)-5-((3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/new.no-structure.jpg)

![4-(azepane-1-sulfonyl)-N-{[6-(4-chlorophenyl)-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl]methyl}benzamide](/img/structure/B2692160.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(2,4-dimethylthiazol-5-yl)acetamide](/img/structure/B2692161.png)



![trans-2-[(6-Methylpyridin-3-yl)oxy]cyclopentan-1-ol](/img/structure/B2692165.png)


